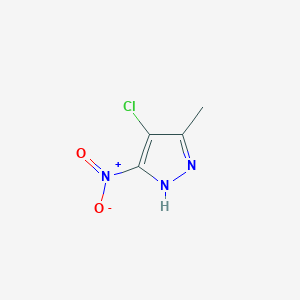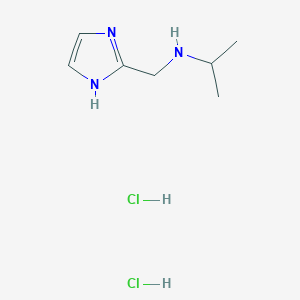
4-Chloro-2'-(thiomethyl)benzophenone
説明
4-Chloro-2’-(thiomethyl)benzophenone is a chemical compound with the molecular formula C14H11ClOS and a molecular weight of 262.75 . It is used in various chemical reactions and laboratory applications .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2’-(thiomethyl)benzophenone consists of a benzophenone core with a chlorine atom substituted at the 4-position and a thiomethyl group substituted at the 2’-position .Physical And Chemical Properties Analysis
The boiling point of 4-Chloro-2’-(thiomethyl)benzophenone is predicted to be 413.1±30.0 °C and its density is predicted to be 1.28±0.1 g/cm3 .科学的研究の応用
4-Chloro-2'-(thiomethyl)benzophenone has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals and polymers. It has also been used as a reagent in the study of biochemical and physiological processes, such as enzyme activity and protein folding. In addition, this compound has been used in the study of the mechanism of action of certain drugs, such as antifungal agents.
作用機序
The mechanism of action of 4-Chloro-2'-(thiomethyl)benzophenone is not fully understood. It is known to react with a variety of compounds, including proteins, nucleic acids, and enzymes. It is believed that this compound binds to proteins and nucleic acids, forming covalent bonds. This binding is thought to interfere with the normal functioning of proteins and nucleic acids, resulting in inhibition of enzyme activity and protein folding.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known to bind to proteins and nucleic acids, which can result in inhibition of enzyme activity and protein folding. In addition, this compound has been found to increase the permeability of cell membranes, which can lead to increased cell death.
実験室実験の利点と制限
The main advantage of using 4-Chloro-2'-(thiomethyl)benzophenone in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, this compound can be toxic to cells, and its mechanism of action is not fully understood. Therefore, researchers should exercise caution when using this compound in laboratory experiments.
将来の方向性
There are a number of potential future directions for the use of 4-Chloro-2'-(thiomethyl)benzophenone. These include the development of more efficient synthesis methods, the study of its mechanism of action, and the development of new applications for this compound in the fields of pharmaceuticals, polymers, and biochemistry. Additionally, further research could be conducted to explore the potential therapeutic effects of this compound, as well as its potential toxicity.
特性
IUPAC Name |
(4-chlorophenyl)-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDDUVNDYNEFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



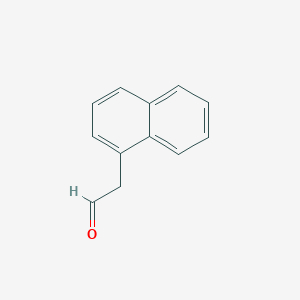

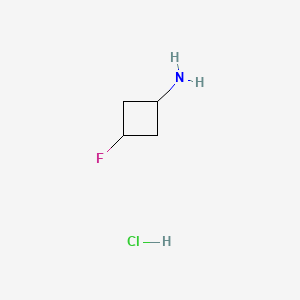
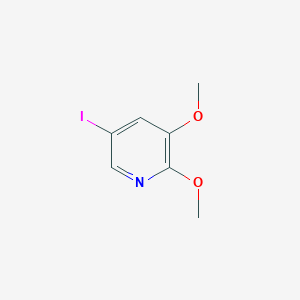
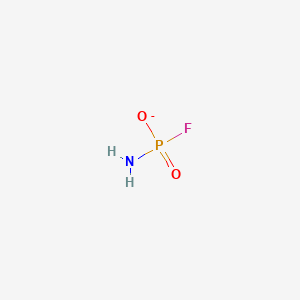
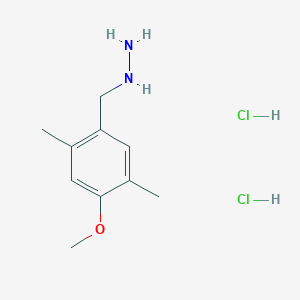
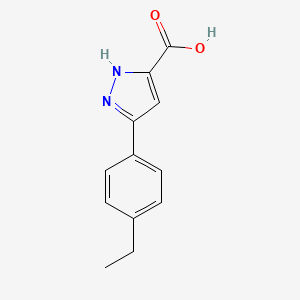
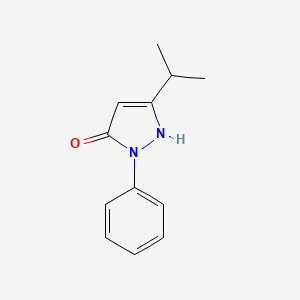
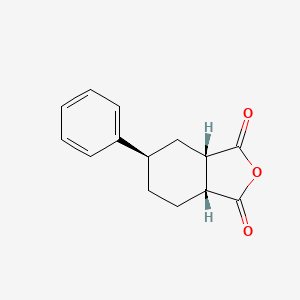
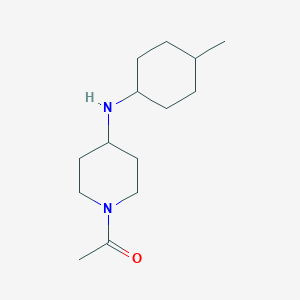
![5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione](/img/no-structure.png)
